3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzopyran core with methoxy and hydroxy substituents, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-2H-1-benzopyran-2-one include:
3,4-Dimethoxyphenylacetic acid: Known for its use in organic synthesis and potential biological activities.
3,4-Dimethoxyphenethylamine: Structurally similar and used in the synthesis of various organic compounds.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Known for its therapeutic properties.
Uniqueness
What sets this compound apart is its unique combination of methoxy and hydroxy substituents on the benzopyran core
Properties
CAS No. |
894807-00-2 |
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Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7,8-dihydroxychromen-2-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-6-4-9(8-14(13)22-2)11-7-10-3-5-12(18)15(19)16(10)23-17(11)20/h3-8,18-19H,1-2H3 |
InChI Key |
FZQHOXHYLJVCAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)O)OC2=O)OC |
Origin of Product |
United States |
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